molecular formula C20H21NO4 B1445101 Fmoc-N-(propyl)-glycine CAS No. 1310680-42-2

Fmoc-N-(propyl)-glycine

Cat. No. B1445101
CAS RN: 1310680-42-2
M. Wt: 339.4 g/mol
InChI Key: VSSPPCXYCLZPJC-UHFFFAOYSA-N
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Description

“Fmoc-N-(propyl)-glycine” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 .


Synthesis Analysis

The synthesis of Fmoc-N-(propyl)-glycine involves Fmoc-based peptide synthesis . This process includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .


Molecular Structure Analysis

The molecular structure of Fmoc-N-(propyl)-glycine involves the Fmoc group attached to the N α ‐amine of an amino acid .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-N-(propyl)-glycine include the use of the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o -aminoanilide .


Physical And Chemical Properties Analysis

Fmoc-N-(propyl)-glycine has a molecular weight of 339.4 g/mol, a XLogP3-AA of 3.7, one hydrogen bond donor count, four hydrogen bond acceptor count, and seven rotatable bond count . Its exact mass and monoisotopic mass are 339.14705815 g/mol .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-N-(propyl)-glycine is utilized in peptide synthesis, particularly in the context of peptide nucleic acid (PNA) oligomerization. For example, Wojciechowski and Hudson (2008) describe the synthesis of peptide nucleic acid monomers using Fmoc-N-(propyl)-glycine derivatives for solid-phase peptide synthesis. This demonstrates the compound's utility in generating complex peptide structures, essential for various biomedical applications (Wojciechowski & Hudson, 2008).

Biocompatibility and Biomedical Applications

Liang et al. (2010) investigated a peptide containing a hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tail for its biocompatibility, specifically in ophthalmology. This study highlights the potential of FMOC-based peptides, like Fmoc-N-(propyl)-glycine, in creating implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).

Materials Science and Corrosion Inhibition

In the field of materials science, Fmoc-N-(propyl)-glycine derivatives have been explored as corrosion inhibitors. Chen (2018) synthesized a novel glycine derivative, (9H-fluoren-9-yl) methyl (2-(heptadecyl amino)-2-oxoethylcarbamate (FMOC), and investigated its efficacy as a corrosion inhibitor for carbon steel. This research opens avenues for using Fmoc-N-(propyl)-glycine derivatives in industrial applications, especially in protecting metals from corrosion (Chen, 2018).

Hydrogel Formation and Biomaterials

Nita et al. (2022) explored the use of short aromatic peptide derivatives, including Fmoc-N-(propyl)-glycine, in forming extracellular matrix-like hydrogels. These hydrogels, due to their nanofibrillar architecture, show promise in biomedical applications such as cell culture substrates and tissue engineering (Nita et al., 2022).

Future Directions

The future directions of Fmoc-N-(propyl)-glycine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . This approach offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Mechanism of Action

Target of Action

The primary target of Fmoc-N-(propyl)-glycine is the amino group of an amino acid . The compound is used in the field of peptide synthesis, where it serves as a protecting group for the amino group . This protection is crucial for the successful formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group .

Mode of Action

Fmoc-N-(propyl)-glycine interacts with its targets by forming a protective layer around the amino group . This is achieved through a reaction with the amino group, resulting in the formation of a carbamate . The protective layer prevents unwanted reactions during the peptide synthesis process, allowing for the successful formation of peptide bonds .

Biochemical Pathways

The use of Fmoc-N-(propyl)-glycine affects the pathway of peptide synthesis . By protecting the amino group, the compound allows for the successful activation of the carboxyl group of an amino acid, a crucial step in the formation of peptide bonds . This results in the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-N-(propyl)-glycine are largely determined by its role as a protecting group in peptide synthesis . The compound is typically introduced into the system through a reaction with the amino group of an amino acid . Once its role is fulfilled, the Fmoc group is removed by a base . This process influences the bioavailability of the compound, as it is only present in the system for the duration of the peptide synthesis process .

Result of Action

The molecular and cellular effects of Fmoc-N-(propyl)-glycine’s action are seen in the successful synthesis of peptides . By protecting the amino group, the compound allows for the formation of peptide bonds without unwanted side reactions . This results in the creation of peptides of varying sizes and complexities, which are crucial for various biological functions .

Action Environment

The action, efficacy, and stability of Fmoc-N-(propyl)-glycine are influenced by various environmental factors. The compound is typically used in a controlled laboratory setting, where factors such as temperature, pH, and the presence of other chemicals can be carefully regulated . These factors can influence the efficiency of the compound’s protective action, as well as its stability within the system .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPPCXYCLZPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(propyl)-glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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